molecular formula C6H10Cl2N2S B2764239 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride CAS No. 2172528-27-5

5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride

Cat. No.: B2764239
CAS No.: 2172528-27-5
M. Wt: 213.12
InChI Key: JLKYVKVSWBBHME-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a dimethylamino group at the 2-position of the thiazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions. This involves the reaction of the thiazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Dimethylation: The final step involves the introduction of the dimethylamino group. This can be achieved through the reaction of the intermediate compound with dimethylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are usually performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: The major products are substituted thiazoles with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: The major products are sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction Reactions: The major products are dihydrothiazoles or fully reduced thiazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays. Its ability to form covalent bonds with nucleophiles makes it useful in labeling studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can covalently modify active site residues, leading to enzyme inactivation. The dimethylamino group enhances the compound’s solubility and facilitates its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methylthiazole: Similar structure but lacks the dimethylamino group. It is less soluble and has different reactivity.

    5-(Bromomethyl)-N,N-dimethylthiazol-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group. It has different reactivity and is used in different applications.

    2-Amino-5-chloromethylthiazole: Similar structure but lacks the dimethylamino group. It has different solubility and reactivity.

Uniqueness

5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride is unique due to the presence of both the chloromethyl and dimethylamino groups. This combination of functional groups imparts distinct reactivity and solubility properties, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S.ClH/c1-9(2)6-8-4-5(3-7)10-6;/h4H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKYVKVSWBBHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172528-27-5
Record name 5-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride
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